2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
The compound is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives are widely used in organic synthesis and are found in many natural and synthetic products .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be verified using various spectroscopic techniques such as FTIR, 1H, 13C NMR spectroscopy, HRMS, advanced NMR techniques (COSY, C-APT, HSQC, and HMBC), and X-ray crystallography .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. They are often used in organic synthesis, materials science, dye chemistry, and agriculture chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be determined using various techniques. For instance, melting points can be recorded using a melting point apparatus .Mechanism of Action
Mode of Action
It’s known that the compound contains a benzyl group and a nitrophenyl group, which could potentially interact with various biological targets through different mechanisms such as free radical reactions, nucleophilic substitutions, or oxidation .
Biochemical Pathways
For instance, compounds with a benzyl group can undergo reactions at the benzylic position, which can be resonance stabilized .
Future Directions
Properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c19-17(23)12-26-18-20-10-16(14-7-4-8-15(9-14)22(24)25)21(18)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHPIIUDPGXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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